Cas no 2137100-45-7 ((R)-(2-chlorophenyl)(pyrimidin-2-yl)methanamine)

(R)-(2-chlorophenyl)(pyrimidin-2-yl)methanamine is a chiral amine compound featuring a 2-chlorophenyl group and a pyrimidin-2-yl moiety. Its stereospecific (R)-configuration makes it valuable in asymmetric synthesis and pharmaceutical research, particularly as a building block for active pharmaceutical ingredients (APIs). The presence of both aromatic systems enhances its potential for π-π stacking interactions, which can be leveraged in drug design. The chlorine substituent offers opportunities for further functionalization, while the pyrimidine ring contributes to hydrogen bonding capabilities. This compound is typically used in medicinal chemistry for the development of targeted therapeutics, owing to its structural versatility and potential bioactivity. High-purity grades are available for research applications requiring precise enantiomeric control.
(R)-(2-chlorophenyl)(pyrimidin-2-yl)methanamine structure
2137100-45-7 structure
Product Name:(R)-(2-chlorophenyl)(pyrimidin-2-yl)methanamine
CAS No:2137100-45-7
MF:C11H10ClN3
MW:219.670200824738
CID:6239894
PubChem ID:93462200
Update Time:2025-05-22

(R)-(2-chlorophenyl)(pyrimidin-2-yl)methanamine Chemical and Physical Properties

Names and Identifiers

    • (R)-(2-chlorophenyl)(pyrimidin-2-yl)methanamine
    • EN300-1122089
    • 2137100-45-7
    • Inchi: 1S/C11H10ClN3/c12-9-5-2-1-4-8(9)10(13)11-14-6-3-7-15-11/h1-7,10H,13H2/t10-/m1/s1
    • InChI Key: XJCOJLWTRZJBCV-SNVBAGLBSA-N
    • SMILES: ClC1C=CC=CC=1[C@H](C1N=CC=CN=1)N

Computed Properties

  • Exact Mass: 219.0563250g/mol
  • Monoisotopic Mass: 219.0563250g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 51.8Ų

(R)-(2-chlorophenyl)(pyrimidin-2-yl)methanamine Pricemore >>

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(R)-(2-chlorophenyl)(pyrimidin-2-yl)methanamine Related Literature

Additional information on (R)-(2-chlorophenyl)(pyrimidin-2-yl)methanamine

Recent Advances in the Study of (R)-(2-chlorophenyl)(pyrimidin-2-yl)methanamine (CAS: 2137100-45-7)

The compound (R)-(2-chlorophenyl)(pyrimidin-2-yl)methanamine (CAS: 2137100-45-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amine derivative, characterized by its pyrimidine and chlorophenyl moieties, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a candidate for further drug development.

One of the key areas of research involves the enantioselective synthesis of (R)-(2-chlorophenyl)(pyrimidin-2-yl)methanamine. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an efficient catalytic asymmetric synthesis route, achieving high enantiomeric excess (ee > 99%) and yield (85%). This advancement addresses previous challenges in obtaining the pure (R)-enantiomer, which is crucial for its biological activity. The study also highlighted the compound's stability under physiological conditions, making it suitable for further pharmacokinetic evaluations.

Pharmacological investigations have revealed that (R)-(2-chlorophenyl)(pyrimidin-2-yl)methanamine exhibits potent activity as a modulator of specific neurotransmitter receptors. In vitro and in vivo studies indicate its high affinity for serotonin and dopamine receptors, with subtype selectivity that could be leveraged for treating neurological disorders such as Parkinson's disease and schizophrenia. Notably, a 2024 preclinical study reported its efficacy in reducing motor symptoms in Parkinsonian models, with minimal off-target effects compared to existing therapeutics.

Further research has explored the compound's potential in oncology. A recent paper in Cancer Research identified (R)-(2-chlorophenyl)(pyrimidin-2-yl)methanamine as an inhibitor of a key signaling pathway involved in tumor proliferation. The study demonstrated its ability to induce apoptosis in cancer cell lines while sparing normal cells, suggesting a favorable therapeutic window. These findings have spurred interest in developing derivatives with enhanced potency and bioavailability.

In conclusion, (R)-(2-chlorophenyl)(pyrimidin-2-yl)methanamine (CAS: 2137100-45-7) represents a versatile scaffold with applications across multiple therapeutic areas. Ongoing research aims to optimize its pharmacological profile and advance it through clinical trials. The compound's unique structural features and biological activities make it a compelling subject for future studies in drug discovery and development.

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